molecular formula C18H14N4O4 B13380967 (3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one

(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one

Cat. No.: B13380967
M. Wt: 350.3 g/mol
InChI Key: DFWIKYAFNAQZKY-HPCQEULDSA-N
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Description

(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one is a complex organic compound with a unique structure that includes an indole core, a nitrophenyl group, and a hydrazinylidene linkage

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C18H14N4O4/c1-2-9-21-15-6-4-3-5-14(15)17(18(21)24)20-19-11-12-10-13(22(25)26)7-8-16(12)23/h2-8,10-11,23H,1,9H2/b19-11+,20-17+

InChI Key

DFWIKYAFNAQZKY-HPCQEULDSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=N\N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an indole derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted indole compounds.

Scientific Research Applications

(3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(E)-(2-hydroxy-5-nitrophenyl)methylidenehydrazinylidene]-1-prop-2-enylindol-2-one: shares similarities with other indole derivatives and nitrophenyl compounds.

    Indole-3-carbinol: Known for its anti-cancer properties.

    5-nitroindole: Used in various chemical syntheses.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.

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